

# Application Notes and Protocols for Publishing Research Utilizing NBDPS Data

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name:	Nbdps
CAS No.:	132880-14-9
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for researchers intending to publish studies using data from the National Birth Defects Prevention Study (**NBDPS**). Adherence to these guidelines will facilitate clear, transparent, and reproducible research findings.

## Data Presentation: Standardized Tables for Quantitative Data

To ensure consistency and comparability across studies using **NBDPS** data, all quantitative data should be presented in clearly structured tables. Below are templates for presenting demographic data and the results of statistical analyses, such as logistic regression.

Table 1: Characteristics of Case and Control Participants in the **NBDPS**

This table should be used to present the demographic and baseline characteristics of the case and control groups.



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Table 2: Association Between Maternal Exposure and a Specific Birth Defect

This table is designed to present the results of a logistic regression analysis, showing the association between a particular exposure (e.g., a medication, a lifestyle factor) and a specific birth defect.



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<sup>1</sup>Adjusted for maternal age, race/ethnicity, education, pre-pregnancy BMI, and other relevant confounders.

## Experimental Protocols

Detailed and transparent methodologies are crucial for the replication and validation of research findings. The following protocols outline the standard procedures for working with **NBDPS** data.

## Protocol 1: Data Access and Study Population

The **NBDPS** is a large population-based case-control study of major birth defects in the United States.[1][2][3] Data from the **NBDPS** are not publicly available due to the sensitive nature of the information and the presence of personally identifiable information.[4] Qualified researchers can gain access to the data through a formal collaboration with one of the Centers for Birth Defects Research and Prevention (CBDRP).[4]

Procedure:

- **Review Existing Publications:** Before proposing a new study, researchers must thoroughly review the extensive list of existing **NBDPS** publications to ensure their proposed analysis does not overlap with completed or ongoing projects.[4]
- **Identify a Collaborating Center:** Researchers must identify and contact a CBDRP center to sponsor their proposed analysis.[4]
- **Submit a Collaboration Request:** A formal request must be submitted to the chosen center, detailing the research question, study design, and analytical plan.
- **Data Sharing Committee Review:** The CBDRP Data Sharing Committee reviews all proposals based on scientific merit, public health impact, and lack of overlap with other studies.[4]
- **Data Use Agreement:** Upon approval, researchers must sign a data use agreement that outlines the terms of data access and confidentiality requirements.

## Protocol 2: Case and Control Ascertainment

The **NBDPS** employed a rigorous case-ascertainment methodology.

Procedure:

- **Case Identification:** Cases with major structural birth defects were identified through population-based birth defects surveillance systems in participating states.[1][3]
- **Clinical Review:** A clinical geneticist reviewed all potential cases to confirm the diagnosis and ensure they met the study's case definition.[1] Cases with known single-gene or

chromosomal abnormalities were excluded to focus on idiopathic birth defects.[1]

- Control Selection: Controls were live-born infants without any major birth defects, randomly selected from the same geographic areas and time periods as the cases.[2]

## Protocol 3: Exposure Assessment

Exposure information in the **NBDPS** was primarily collected through maternal interviews.

Procedure:

- Maternal Interviews: Trained interviewers conducted computer-assisted telephone interviews with mothers of both cases and controls.[2][3]
- Recall Period: The interviews covered a wide range of topics, including demographics, lifestyle factors, medication use, and occupational exposures during the periconceptional period (one month before conception through the first trimester).
- Data Linkage: For certain environmental exposures, maternal address information was linked to external databases (e.g., air pollution data) to estimate exposure levels.

## Protocol 4: Genetic Analysis

The **NBDPS** collected biological samples for genetic research.

Procedure:

- Sample Collection: Buccal (cheek) cell samples were collected from the infant, mother, and father using cytobrushes mailed to the participants.[2]
- DNA Extraction: Genomic DNA is extracted from the buccal cells using standard laboratory protocols (e.g., QIAamp DNA Blood Mini Kit).
- Genotyping: DNA samples can be used for a variety of genetic analyses, including candidate gene studies, genome-wide association studies (GWAS), and next-generation sequencing.
- Quality Control: Rigorous quality control measures should be applied at each step of the genetic analysis, including checks for DNA quantity and quality, and genotype call rates.

## Protocol 5: Statistical Analysis

The case-control design of the **NBDPS** lends itself to specific statistical approaches.

Procedure:

- **Descriptive Statistics:** Frequencies and percentages are used to describe the characteristics of the case and control groups. Chi-square tests or Fisher's exact tests are used to compare categorical variables, and t-tests or Wilcoxon rank-sum tests are used for continuous variables.
- **Logistic Regression:** Unconditional logistic regression is the primary statistical method used to estimate the association between exposures and birth defects.[5]
- **Odds Ratios:** Results are typically presented as odds ratios (ORs) with 95% confidence intervals (CIs).
- **Confounder Adjustment:** Multivariable logistic regression models are used to adjust for potential confounding factors, such as maternal age, race/ethnicity, education, and pre-pregnancy body mass index (BMI).[5][6]
- **Stratified Analyses:** To investigate potential effect modification, stratified analyses can be performed based on factors like maternal age or smoking status.[5]

## Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts in **NBDPS** research.



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**NBDPS** Data Request and Approval Workflow



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General **NBDPS** Research Protocol Workflow



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## References

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- To cite this document: BenchChem. [Application Notes and Protocols for Publishing Research Utilizing NBDPS Data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b148686#guidelines-for-publishing-research-using-nbdps-data\]](https://www.benchchem.com/product/b148686#guidelines-for-publishing-research-using-nbdps-data)

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